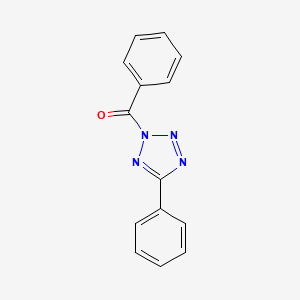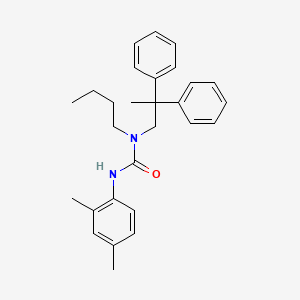
N-Butyl-N'-(2,4-dimethylphenyl)-N-(2,2-diphenylpropyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-N’-(2,4-dimethylphenyl)-N-(2,2-diphenylpropyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a complex structure with various functional groups, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N’-(2,4-dimethylphenyl)-N-(2,2-diphenylpropyl)urea typically involves the reaction of appropriate amines with isocyanates. The reaction conditions often include:
Solvent: Common solvents like dichloromethane or toluene.
Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as tertiary amines or metal complexes may be used to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N’-(2,4-dimethylphenyl)-N-(2,2-diphenylpropyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding urea derivatives with oxidized functional groups.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: May be studied for its interactions with biological molecules.
Industry: Used in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of N-Butyl-N’-(2,4-dimethylphenyl)-N-(2,2-diphenylpropyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-Butyl-N’-(2,4-dimethylphenyl)urea: Lacks the diphenylpropyl group.
N-Butyl-N’-(2,2-diphenylpropyl)urea: Lacks the dimethylphenyl group.
N-Butyl-N’-(2,4-dimethylphenyl)-N-methylurea: Contains a methyl group instead of the diphenylpropyl group.
Uniqueness
N-Butyl-N’-(2,4-dimethylphenyl)-N-(2,2-diphenylpropyl)urea is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
CAS No. |
88451-84-7 |
|---|---|
Molecular Formula |
C28H34N2O |
Molecular Weight |
414.6 g/mol |
IUPAC Name |
1-butyl-3-(2,4-dimethylphenyl)-1-(2,2-diphenylpropyl)urea |
InChI |
InChI=1S/C28H34N2O/c1-5-6-19-30(27(31)29-26-18-17-22(2)20-23(26)3)21-28(4,24-13-9-7-10-14-24)25-15-11-8-12-16-25/h7-18,20H,5-6,19,21H2,1-4H3,(H,29,31) |
InChI Key |
FLMLIFCTOLMALZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CC(C)(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,5'-[(3-Chlorophenyl)azanediyl]bis(2-methylpent-3-yn-2-ol)](/img/structure/B14399428.png)
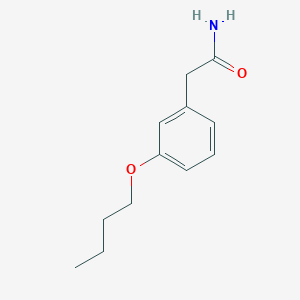
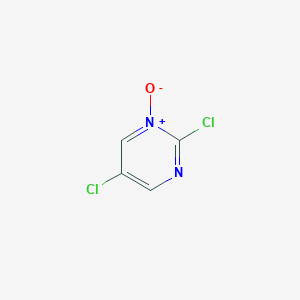

![2,2-Dichloro-N-[(2-ethoxyethoxy)methyl]-N-(propan-2-yl)acetamide](/img/structure/B14399460.png)
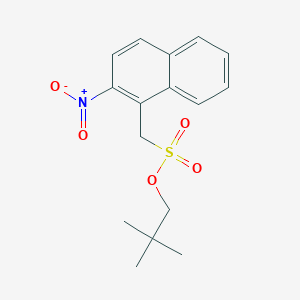
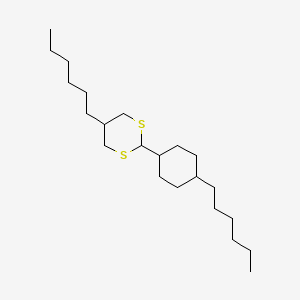

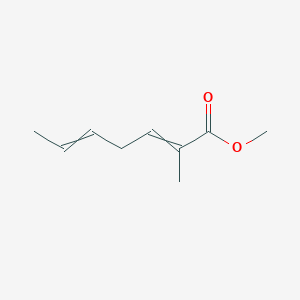

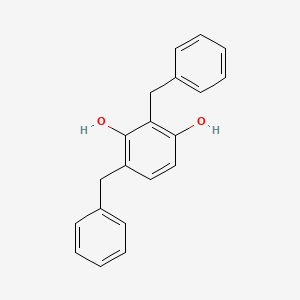
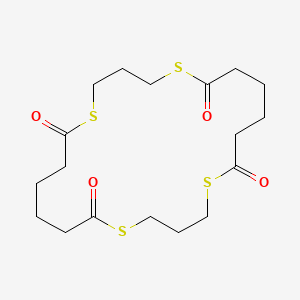
![1-[4-(4-Methoxy-3-methylanilino)phenyl]ethan-1-one](/img/structure/B14399506.png)
